molecular formula C19H24N2O5 B3458103 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B3458103
M. Wt: 360.4 g/mol
InChI Key: DULLLHRYOUPXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as FTP, is a compound that has been studied for its potential therapeutic applications. This compound has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine may exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine may also inhibit the proliferation of cancer cells by blocking the cell cycle. Additionally, 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential as a drug resistance modifier. 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its broad range of biological activities, which make it a potential candidate for the treatment of a range of conditions. Additionally, 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to possess low toxicity, making it a potentially safe compound for use in humans. One limitation of 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its limited solubility in water, which may make it difficult to administer in certain formulations.

Future Directions

There are several potential future directions for research on 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of novel formulations of 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans.

Scientific Research Applications

1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-furoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related conditions.

properties

IUPAC Name

furan-2-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-23-16-11-14(12-17(24-2)18(16)25-3)13-20-6-8-21(9-7-20)19(22)15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULLLHRYOUPXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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